An In-depth Technical Guide to 2-Hydroxy-7-methyl-1,4-naphthoquinone
An In-depth Technical Guide to 2-Hydroxy-7-methyl-1,4-naphthoquinone
Introduction
2-Hydroxy-7-methyl-1,4-naphthoquinone, a prominent member of the naphthoquinone class of phenolic compounds, is a molecule of significant scientific interest.[1] More commonly known by its synonym, 7-methyljuglone, this compound is a naturally occurring, biologically active molecule with the molecular weight of 188 g/mol .[1][2] It is primarily isolated from plants of the genus Diospyros and Euclea.[1] This guide provides a comprehensive overview of the fundamental properties of 7-methyljuglone, its synthesis, spectral characterization, and its multifaceted biological activities, with a particular focus on its potential in drug development.
Core Physicochemical Properties
7-methyljuglone typically appears as orange or yellow needles.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | |
| Melting Point | 126 °C or 150-156 °C | [1] |
| Boiling Point | 427.2 °C at 760 mmHg | [1] |
| Density | 1.371 g/cm³ | [1] |
| Appearance | Orange or yellow needles | [1] |
Synthesis of 7-Methyljuglone
Several synthetic routes to 7-methyljuglone have been reported, including a one-step Friedel-Crafts acylation reaction and a regioselective synthesis involving a Stobbe condensation.[3][4][5] The hemi-synthesis described by Mahapatra offers a straightforward approach.[1]
Experimental Protocol: Hemi-synthesis of 7-Methyljuglone
This protocol is adapted from the method described by Mahapatra.[1]
Step 1: Friedel-Crafts Acylation
-
Prepare a mixture of anhydrous aluminum chloride (AlCl₃, 40 g, 300 mmol) and sodium chloride (NaCl, 8 g, 137 mmol).
-
Heat the mixture to 180°C.
-
To the molten salt mixture, add m-cresol and maleic anhydride.
-
Stir the reaction mixture vigorously for approximately 2 minutes.[6]
-
Pour the hot reaction mixture into a solution of 12 N hydrochloric acid (HCl) with crushed ice.[6]
-
Allow the mixture to stand for 30 minutes to facilitate precipitation.[1]
-
Filter the precipitate and wash it thoroughly with distilled water.
-
Dry the precipitate at room temperature overnight.
Step 2: Reductive Dechlorination (if chlorinated starting materials are used)
-
Prepare a solution of stannous chloride (SnCl₂, 1.0 g, 51 mmol) in 4 M HCl (70 mL) and tetrahydrofuran (THF, 20 mL).
-
Heat the solution to 60°C.
-
Add a solution of the chlorinated intermediate (200 mg, 0.90 mmol) in THF (20 mL) dropwise to the heated SnCl₂ solution.
-
Stir the reaction mixture for 3 hours.
-
Cool the mixture and filter it into a solution of ferric chloride (FeCl₃).
-
Filter the resulting precipitate and dry to yield 7-methyljuglone.[1]
Step 3: Purification
-
The crude product can be purified by crystallization from chloroform or by column chromatography on silica gel.[1][6]
Caption: Synthesis workflow for 7-methyljuglone.
Spectroscopic Characterization
The structure of 7-methyljuglone can be unequivocally confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 7-methyljuglone exhibits characteristic signals corresponding to its aromatic and substituent protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 11.84 | s | 1H | 5-OH | [1] |
| 7.42 | s | 1H | H-8 | [1] |
| 7.06 | s | 1H | H-6 | [1] |
| 6.89 | s | 2H | H-2, H-3 | [1] |
| 2.41 | s | 3H | -CH₃ | [1] |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the molecular structure.
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | C-4 |
| 184.7 | C-1 |
| 161.4 | C-5 |
| 149.3 | C-7 |
| 139.1 | C-3 |
| 136.9 | C-2 |
| 131.6 | C-8a |
| 124.3 | C-6 |
| 119.5 | C-8 |
| 115.2 | C-4a |
| 22.1 | -CH₃ |
Note: The provided ¹³C NMR data is a representative spectrum and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 7-methyljuglone displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Reference |
| 1670 | C=O | [1] |
| 1645 | C=O | [1] |
Mass Spectrometry
The electron ionization (EI) mass spectrum of 7-methyljuglone shows a molecular ion peak corresponding to its molecular weight.
-
M⁺: m/z 188.0475 (Calculated for C₁₁H₈O₃: 188.0473)[1]
Biological Activities and Mechanisms of Action
7-methyljuglone exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.[1][2]
Anticancer Activity
7-methyljuglone has demonstrated cytotoxic effects against various cancer cell lines.[1]
| Cell Line | IC₅₀ (µM) | Reference |
| Human oral epidermoid carcinoma (KB) | 4.1 | [1] |
| Human lung cancer (Lu1) | 13.2 | [1] |
| Hormone-dependent human prostate cancer (LNCaP) | 3.7 | [1] |
The anticancer mechanism of action for juglone and its derivatives, including 7-methyljuglone, is believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7] This increase in ROS can lead to the activation of the JNK signaling pathway, which in turn can trigger either apoptosis or necroptosis in cancer cells.[8]
Caption: Proposed anticancer mechanism of 7-methyljuglone.
Antibacterial Activity
7-methyljuglone has shown significant activity against a range of bacteria, including Mycobacterium tuberculosis.[1]
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | 0.5 | [1] |
| Streptococcus mutans | 156 | [1] |
| Streptococcus sanguis | 78 | [1] |
| Prevotella gingivalis | 39 | [1] |
| Prevotella intermedia | 78 | [1] |
| Micrococcus luteus | 1000 | [1] |
The proposed antibacterial mechanism of action of 7-methyljuglone involves the disruption of the bacterial electron transport chain.[9] This interference with cellular respiration ultimately leads to a decrease in energy production and bacterial cell death.
Caption: Proposed antibacterial mechanism of 7-methyljuglone.
Antifungal and Antiviral Activities
7-methyljuglone has also been reported to possess antifungal and antiviral properties.[1]
| Pathogen | Activity | Reference |
| Cryptococcus neoformans | MIC: 1 µg/mL | [1] |
| Candida albicans | MIC: 20 µg/mL | [1] |
| Saccharomyces cerevisiae | MIC: 1 µg/mL | [1] |
| Aspergillus niger | MIC: 300 µg/mL | [1] |
| HIV-1 Reverse Transcriptase | 80-100% inhibition at 12.5-100 µg/mL | [1] |
| Human Rhinovirus 3C Protease | IC₅₀: 6.4 µM | [1] |
Experimental Protocol for Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to determine the MIC of 7-methyljuglone against a bacterial strain.
Materials:
-
7-methyljuglone
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of 7-methyljuglone: Dissolve a known weight of 7-methyljuglone in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare bacterial inoculum: Culture the bacterial strain in MHB overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Perform serial dilutions: In a 96-well plate, perform two-fold serial dilutions of the 7-methyljuglone stock solution in MHB to obtain a range of concentrations.
-
Inoculate the plate: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC: The MIC is the lowest concentration of 7-methyljuglone that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination.
Conclusion and Future Perspectives
2-Hydroxy-7-methyl-1,4-naphthoquinone, or 7-methyljuglone, is a naturally occurring compound with a rich profile of biological activities. Its demonstrated efficacy against various cancer cell lines and pathogenic microbes, coupled with an emerging understanding of its mechanisms of action, positions it as a promising lead compound for the development of new therapeutic agents. Further research into its structure-activity relationships, optimization of its pharmacokinetic properties, and in-depth in vivo studies are warranted to fully realize its therapeutic potential.
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